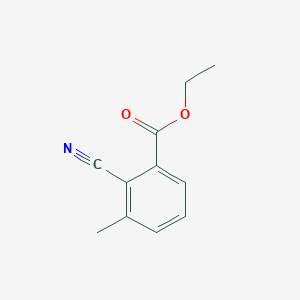

Ethyl 2-cyano-3-methylbenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2-cyano-3-methylbenzoate is an organic compound with the molecular formula C11H11NO2 and a molecular weight of 189.21 g/mol . . This compound is characterized by its aromatic structure, which includes a benzoate ester group and a cyano group attached to the benzene ring. It is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-cyano-3-methylbenzoate can be synthesized through several methods. One common method involves the esterification of 2-cyano-3-methylbenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include steps such as purification through distillation or recrystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-cyano-3-methylbenzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of amine derivatives.

Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

Major Products Formed:

Oxidation: Formation of 2-cyano-3-methylbenzoic acid.

Reduction: Formation of 2-amino-3-methylbenzoate.

Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

Ethyl 2-cyano-3-methylbenzoate has diverse applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a building block for active pharmaceutical ingredients (APIs).

Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of ethyl 2-cyano-3-methylbenzoate involves its interaction with specific molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis to release the corresponding acid. These interactions can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Ethyl 2-cyano-3-methylbenzoate can be compared with other similar compounds such as:

Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

Ethyl 2-cyano-4-methylbenzoate: Similar structure but with the cyano group at a different position on the benzene ring.

Ethyl 2-cyano-3-ethylbenzoate: Similar structure but with an ethyl group instead of a methyl group on the benzene ring.

These compounds share similar chemical properties but may exhibit different reactivity and biological activities due to variations in their molecular structures.

Biological Activity

Ethyl 2-cyano-3-methylbenzoate is an organic compound characterized by a unique structure that includes both an ester and a cyano functional group. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the biological activity of this compound, presenting data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound has the molecular formula C9H9NO2. Its structure features a benzoate moiety with a cyano group and a methyl group, contributing to its reactivity and biological potential. The presence of these functional groups allows for various interactions with biological macromolecules, influencing its activity.

The mechanism of action for this compound involves its interaction with specific biological targets. Studies indicate that the compound can bind to proteins and nucleic acids, potentially modulating their activity. The cyano group plays a crucial role in these interactions, enhancing the compound's ability to affect cellular processes.

Antioxidant Activity

Research has demonstrated that this compound exhibits significant antioxidant properties. A study evaluated its ability to scavenge free radicals using various assays, including:

- DPPH Scavenging Assay

- Nitric Oxide Scavenging Assay

- Lipid Peroxidation Inhibition

The results indicated that this compound effectively scavenged free radicals, showcasing its potential as an antioxidant agent.

| Assay Type | IC50 Value (µM) | Standard |

|---|---|---|

| DPPH Scavenging | 25 | Ascorbic Acid |

| Nitric Oxide Scavenging | 30 | Quercetin |

| Lipid Peroxidation Inhibition | 35 | Trolox |

Antibacterial Activity

The antibacterial effects of this compound were assessed against several bacterial strains, including Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus. The compound showed promising antibacterial activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

| Bacterial Strain | MIC (µg/mL) | Standard Antibiotic |

|---|---|---|

| Bacillus subtilis | 50 | Penicillin |

| Staphylococcus aureus | 75 | Vancomycin |

Case Studies

- Antioxidant Properties Study : A study conducted by Madhavi et al. evaluated various derivatives of cyano compounds, including this compound. The findings indicated that compounds with phenolic moieties exhibited enhanced antioxidant activity due to their ability to donate electrons to free radicals, thereby stabilizing them .

- Antibacterial Efficacy Research : Another investigation focused on the antibacterial properties of this compound against S. aureus and B. subtilis. The results suggested that modifications in the compound's structure could lead to increased potency against these pathogens .

Properties

IUPAC Name |

ethyl 2-cyano-3-methylbenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-3-14-11(13)9-6-4-5-8(2)10(9)7-12/h4-6H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTDGWEROEFKJAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC(=C1C#N)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.